4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one
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Overview
Description
4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one is a heterocyclic compound that features a pyridine ring substituted with a 4-chloroanilino group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one typically involves the condensation of 4-chloroaniline with pyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methylene bridge to a methylene group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of methylene derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one
- 4-[(4-Fluoroanilino)methylidene]pyridin-3(4H)-one
- 4-[(4-Methoxyanilino)methylidene]pyridin-3(4H)-one
Uniqueness
4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
830317-05-0 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]pyridin-3-ol |
InChI |
InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-7-9-5-6-14-8-12(9)16/h1-8,16H |
InChI Key |
LELGBVAOXDGVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=NC=C2)O)Cl |
Origin of Product |
United States |
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